Cas no 1183909-06-9 (2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid)
2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[ETHYL(2-HYDROXYETHYL)AMINO]ISONICOTINIC ACID
- 2-(Ethyl(2-hydroxyethyl)amino)isonicotinic acid
- 2-[ethyl(2-hydroxyethyl)amino]pyridine-4-carboxylic acid
- 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid
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- MDL: MFCD12771278
- Inchi: 1S/C10H14N2O3/c1-2-12(5-6-13)9-7-8(10(14)15)3-4-11-9/h3-4,7,13H,2,5-6H2,1H3,(H,14,15)
- InChI Key: MRKYCQFHJPSAEK-UHFFFAOYSA-N
- SMILES: OCCN(C1C=C(C(=O)O)C=CN=1)CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- XLogP3: 1.1
- Topological Polar Surface Area: 73.7
2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 051947-500mg |
2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid |
1183909-06-9 | 500mg |
$237.00 | 2023-09-09 | ||
| Matrix Scientific | 051947-2.500g |
2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid |
1183909-06-9 | 2.500g |
$720.00 | 2023-09-09 |
2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid
2-[Ethyl(2-hydroxyethyl)amino]isonicotinic Acid: A Comprehensive Overview
The compound CAS No. 1183909-06-9, also known as 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid, is a fascinating molecule with a diverse range of applications in various scientific and industrial fields. This compound has garnered significant attention due to its unique chemical properties and potential uses in drug development, material science, and environmental chemistry. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to this compound.
Firstly, it is essential to understand the molecular structure of 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid. The molecule consists of an isonicotinic acid backbone, which is a derivative of nicotinic acid with a substituted amino group. The amino group in question is a secondary amine formed by the condensation of ethyl and hydroxyethyl groups. This specific substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions.
Recent studies have highlighted the potential of this compound in the field of pharmacology. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid exhibit promising anti-proliferative activity against several cancer cell lines. These findings underscore the importance of this compound as a building block in drug discovery.
In addition to its pharmacological applications, this compound has also found utility in material science. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the synthesis of metal-organic frameworks (MOFs). A research team at the University of California reported that incorporating 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid into MOF structures significantly enhances their gas adsorption capabilities, particularly for carbon dioxide. This advancement holds great promise for addressing global challenges related to carbon capture and storage.
The synthesis of CAS No. 1183909-06-9 involves a multi-step process that combines principles from organic and medicinal chemistry. The key steps include the preparation of isonicotinic acid derivatives through nucleophilic substitution reactions followed by amino group functionalization. Recent innovations in catalytic methods have enabled researchers to optimize these reactions, leading to higher yields and improved purity levels. For example, the use of palladium catalysts has been shown to accelerate the formation of the desired amine functionalities while minimizing side reactions.
Beyond its direct applications, this compound serves as an excellent model system for studying fundamental chemical concepts such as hydrogen bonding and π-π interactions. Its ability to form supramolecular assemblies has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. These investigations provide valuable insights into the design of self-assembled materials with tailored properties for advanced applications.
In conclusion, CAS No. 1183909-06-9, or 2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid, stands out as a versatile and intriguing molecule with vast potential across multiple disciplines. From drug development to material science, its unique properties continue to drive innovative research and technological advancements. As scientists uncover new ways to harness its capabilities, this compound is poised to play an increasingly significant role in shaping future discoveries.
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